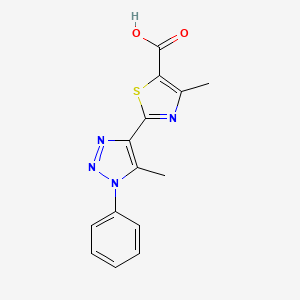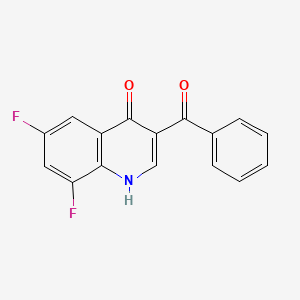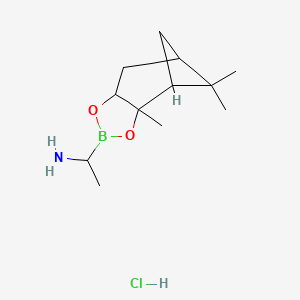![molecular formula C13H15N3O4S B12502983 methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate](/img/structure/B12502983.png)
methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a sulfamoyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonamide with methyl 4-chloro-3-oxobutanoate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable and safe production.
化学反应分析
Types of Reactions
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the methyl group attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .
相似化合物的比较
Similar Compounds
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Methyl 3-[methyl(3-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C13H15N3O4S |
|---|---|
分子量 |
309.34 g/mol |
IUPAC 名称 |
methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)16(2)21(18,19)12-11(8-14-15-12)13(17)20-3/h4-8,11H,1-3H3 |
InChI 键 |
CLCRSEAEATYPCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN=CC2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B12502906.png)

![2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B12502926.png)
![6-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12502928.png)
![5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B12502931.png)

methanone](/img/structure/B12502937.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide](/img/structure/B12502944.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12502959.png)
![N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12502967.png)


